Cyclotene

Vue d'ensemble

Description

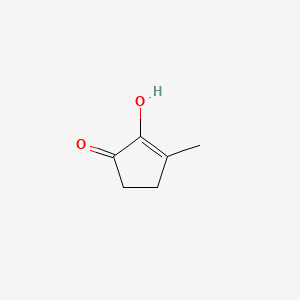

Cyclotene, also known as 2-hydroxy-3-methyl-2-cyclopenten-1-one, is a volatile organic compound with the molecular formula C6H8O2. It is characterized by its caramel-like odor and is commonly used as a flavoring agent in the food industry. This compound is a product of the Maillard reaction, which occurs between amino acids and reducing sugars during the thermal processing of food .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cyclotene can be synthesized through the acyloin condensation of alkylglutaric esters. This method involves treating the esters with sodium in liquid ammonia-ether, followed by oxidation with cupric acetate in methanol . Another approach involves using sodium in the presence of chlorotrimethylsilane in toluene, followed by acid-catalyzed hydrolysis .

Industrial Production Methods: In industrial settings, this compound is typically produced through the Maillard reaction, where hydrolyzed vegetable proteins react with reducing sugars under thermal conditions. This process generates various volatile compounds, including this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Cyclotene undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various products, depending on the conditions and reagents used.

Reduction: It can be reduced to form different derivatives.

Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include cupric acetate and other metal-based oxidants.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired product.

Major Products: The major products formed from these reactions include various substituted cyclopentenones and other derivatives .

Applications De Recherche Scientifique

Key Applications

-

Semiconductor Packaging

- Dielectric Material : Cyclotene is used as a photo-imageable dielectric material in advanced semiconductor packaging. The latest product, this compound™ DF6000, offers enhanced performance and thermal stability, essential for high-frequency applications like 5G technology .

- Integration in Circuit Patterns : Its ability to provide good resolution and low moisture uptake allows for complex circuit designs, which are increasingly required in modern electronics .

-

Microelectronics

- Chemical-Mechanical Planarization : this compound has been effectively utilized in the chemical-mechanical planarization process, which is critical for achieving flat surfaces on semiconductor wafers. This application aids in the production of devices with intricate nanostructures .

- Interconnects and Redistribution Layers : The material's properties support the development of redistribution layers that enhance signal integrity across various frequencies, making it suitable for applications in artificial intelligence and Internet of Things devices .

-

Optical Applications

- Photoresists : Due to its photo-sensitive characteristics, this compound is also investigated for use as a photoresist material in lithography processes, which are fundamental to the manufacturing of microelectronic devices.

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Semiconductor Packaging | This compound™ DF6000 PID Dry Film Material | High thermal stability, low moisture uptake |

| Microelectronics | Chemical-Mechanical Planarization | Effective planarization of nanowire devices |

| Optical Applications | Photoresist in Lithography | High resolution patterning capabilities |

Case Study 1: Advanced Semiconductor Packaging

DuPont's introduction of this compound™ DF6000 demonstrates its application in enhancing semiconductor packaging for next-generation electronics. This product has been tested to ensure it meets the demands of high-frequency data transmission while maintaining signal integrity across a wide frequency range .

Case Study 2: Chemical-Mechanical Planarization

Research conducted on the use of this compound in chemical-mechanical planarization revealed its effectiveness in achieving smooth surfaces on semiconductor wafers. The study highlighted its compatibility with various materials used in device fabrication, ensuring minimal impact on temperature-sensitive components .

Mécanisme D'action

Cyclotene exerts its effects primarily through its participation in the Maillard reaction. This non-enzymatic reaction involves the interaction between amino acids and reducing sugars, leading to the formation of various flavor compounds. The molecular targets and pathways involved include the carbonyl groups of reducing sugars and the amino groups of amino acids .

Comparaison Avec Des Composés Similaires

- Furfuryl alcohol

- Maltol

- Furans

- Pyrans

Comparison: Cyclotene is unique due to its specific structure and the caramel-like flavor it imparts. While other compounds like furfuryl alcohol and maltol also contribute to flavor, this compound’s distinct odor and formation pathway set it apart .

Activité Biologique

Cyclotene, also known as benzocyclobutene (BCB), is a compound that has garnered attention for its unique structural properties and diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Overview of this compound

This compound is a cyclic compound characterized by its unique bicyclic structure that contributes to its stability and reactivity. It is primarily used in the semiconductor industry as a dielectric material due to its low dielectric constant and excellent thermal stability. However, recent studies have highlighted its potential biological activities, including antimicrobial, cytotoxic, and antitumor effects.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Studies have demonstrated that cyclotides, which are cyclic peptides related to this compound, can inhibit the growth of bacteria and fungi. For instance, cyclotide kalata B1 has shown strong antimicrobial activity against gram-positive bacteria and certain fungal strains .

2. Cytotoxic Effects

This compound's cytotoxicity has been primarily attributed to its interaction with cellular membranes. Research indicates that cyclotides can disrupt membrane integrity, leading to cell lysis in cancer cells while sparing normal cells . The selectivity of these compounds is often linked to differences in membrane composition between cancerous and healthy cells.

3. Antitumor Activity

This compound has shown promise in cancer therapy through its selective cytotoxic effects on various cancer cell lines. Studies indicate that cyclotide derivatives can induce apoptosis in tumor cells while exhibiting minimal toxicity to normal cells . The mechanism involves the alteration of membrane dynamics and subsequent activation of apoptotic pathways.

The biological activity of this compound and related compounds can be explained through several mechanisms:

- Membrane Interaction : Cyclotides interact with lipid membranes, leading to pore formation and disruption of cellular homeostasis.

- Protease Inhibition : Some cyclotides act as protease inhibitors, which can interfere with protein degradation pathways critical for cancer cell survival .

- Modulation of Protein-Protein Interactions : Cyclotides can influence intracellular signaling pathways by modulating interactions between proteins involved in cell proliferation and survival .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of cyclotide kalata B1 against Staphylococcus aureus. Results showed a significant reduction in bacterial viability at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent against antibiotic-resistant strains .

Case Study 2: Cancer Cell Cytotoxicity

In vitro experiments assessed the cytotoxic effects of cyclotide analogs on various cancer cell lines, including breast and prostate cancer. The analogs exhibited IC50 values ranging from 5 to 15 µM, demonstrating potent antitumor activity while being less toxic to normal fibroblast cells .

Data Summary

Propriétés

IUPAC Name |

2-hydroxy-3-methylcyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-4-2-3-5(7)6(4)8/h8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFAKWWQIUFSQFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4035128 | |

| Record name | Cyclotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4035128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals, white, crystalline powder with a nutty odour, maple-liquorice aroma in dilute solution | |

| Record name | 2-Cyclopenten-1-one, 2-hydroxy-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylcyclo- pentenolone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/95/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in alcohol and propylene glycol; slightly soluble in most fixed oils and 1 g in 72 ml water, 1 g in 5 ml 90% alcohol (in ethanol) | |

| Record name | Methylcyclo- pentenolone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/95/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

80-71-7 | |

| Record name | 2-Hydroxy-3-methyl-2-cyclopenten-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclotene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclotene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133445 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclotene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84226 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclopenten-1-one, 2-hydroxy-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4035128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-3-methylcyclopent-2-enone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLCYCLOPENTENOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/627E92X64B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Cyclotene?

A1: this compound's molecular formula is C6H8O2, and its molecular weight is 112.13 g/mol. []

Q2: What is the structure of this compound?

A2: this compound exists primarily as the 2-hydroxy-3-methylcyclopent-2-enone tautomer. []

Q3: Does this compound form hydrates?

A3: Yes, this compound forms a hydrate (C6H8O2.H2O) where the water molecule is hydrogen-bonded to the 2-hydroxy-3-methylcyclopent-2-enone tautomer. []

Q4: Is this compound found naturally?

A4: Yes, this compound is a natural product identified in cellulose cigarette smoke condensate. [] It is also found in oak wood used for barrel making, contributing to the "toasty caramel" aroma. []

Q5: What is the role of this compound in food flavor?

A5: this compound contributes to the aroma profile of various foods. It's a significant flavor component in roasted chicory brews, imparting a "toasty caramel" note. [] It is also found in "Wasanbon" sugar, a traditional Japanese sugar, and its concentration increases upon heating the sugar. []

Q6: How does this compound interact with other compounds in food systems?

A6: In low-moisture baking models, this compound generation is significantly reduced in the presence of ferulic acid. Ferulic acid reacts with Maillard intermediates, impacting the formation of various aroma compounds, including this compound. []

Q7: What are the key material properties of this compound polymers?

A7: this compound polymers, specifically benzocyclobutene (BCB)-based polymers, are known for their low dielectric constant, low dielectric loss, low moisture absorption, excellent planarization properties, good thermal stability, high optical clarity, and compatibility with various metallization systems. [, , , , ]

Q8: What are the applications of this compound in microelectronics?

A8: this compound polymers are used as dielectric materials in microelectronics, specifically in multichip modules, thin-film microstrip lines, and as interlayer dielectrics. They are well-suited for high-frequency applications due to their low dielectric properties and low dispersion up to terahertz frequencies. [, , , , , ]

Q9: How does moisture affect the electrical properties of this compound?

A9: While this compound polymers are known for their low moisture absorption, exposure to high humidity can still impact their electrical properties. Studies show that the dielectric constant of this compound increases after humidity stress, and the breakdown voltage and leakage current of this compound-based capacitors degrade significantly under humid conditions. []

Q10: How is this compound used in the fabrication of microelectromechanical systems (MEMS)?

A10: this compound is utilized as a diaphragm material in MEMS-based infrared detectors due to its low thermal conductivity, robustness, chemical inertness, low curing temperature, and high structure yield. Its compatibility with micromachining techniques makes it suitable for post-IC processing. []

Q11: How does this compound contribute to the development of silicon photonics?

A11: this compound is used as a bonding agent in silicon photonics for attaching III-V semiconductor dies onto silicon-on-insulator (SOI) substrates. Its planarizing properties and low curing temperature allow for the creation of ultra-thin bonding layers, crucial for efficient heat dissipation and optical coupling in photonic devices. [, ]

Q12: What are the advantages of using this compound for bonding in silicon photonics?

A12: Compared to other bonding methods, this compound offers several advantages: its planarizing properties eliminate the need for chemical-mechanical polishing, the low curing temperature makes it compatible with processed SOI substrates, and the bonding process minimizes edge effects, making it suitable for small dies. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.